molecular formula C9H7BrN2O2 B2864100 5-bromo-7-methyl-1H-indazole-3-carboxylic acid CAS No. 1360962-29-3

5-bromo-7-methyl-1H-indazole-3-carboxylic acid

Numéro de catalogue: B2864100
Numéro CAS: 1360962-29-3
Poids moléculaire: 255.071
Clé InChI: ZDVRSACZEUSLSI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-7-methyl-1H-indazole-3-carboxylic acid: is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and a carboxylic acid group at the 3rd position of the indazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-methyl-1H-indazole-3-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 7-methyl-1H-indazole-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohols or aldehydes.

    Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.

Major Products:

    Oxidation: 5-bromo-7-methyl-1H-indazole-3-carboxaldehyde or 5-bromo-7-methyl-1H-indazole-3-carboxylic acid.

    Reduction: 5-bromo-7-methyl-1H-indazole-3-methanol or 5-bromo-7-methyl-1H-indazole-3-aldehyde.

    Substitution: Various 5-substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: 5-Bromo-7-methyl-1H-indazole-3-carboxylic acid is used as a building block in the synthesis of more complex indazole derivatives. It serves as a precursor for the development of novel compounds with potential biological activities.

Biology: In biological research, this compound is studied for its interactions with various biological targets. It is used in the design of inhibitors for enzymes and receptors involved in critical biological pathways.

Medicine: The compound and its derivatives have shown promise in medicinal chemistry for the development of drugs targeting cancer, inflammation, and infectious diseases. Its ability to inhibit specific protein kinases makes it a valuable candidate for therapeutic applications.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the formulation of agrochemicals and pharmaceuticals.

Comparaison Avec Des Composés Similaires

    5-Bromo-1H-indazole-3-carboxylic acid: Lacks the methyl group at the 7th position.

    7-Methyl-1H-indazole-3-carboxylic acid: Lacks the bromine atom at the 5th position.

    5-Bromo-7-methyl-1H-indazole: Lacks the carboxylic acid group at the 3rd position.

Uniqueness: The presence of both the bromine atom and the methyl group in 5-bromo-7-methyl-1H-indazole-3-carboxylic acid provides unique steric and electronic properties, making it a versatile intermediate for the synthesis of diverse derivatives. Its ability to undergo various chemical reactions and its potential biological activities distinguish it from other similar compounds.

Activité Biologique

5-Bromo-7-methyl-1H-indazole-3-carboxylic acid is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrN2O2 and a molecular weight of approximately 255.07 g/mol. The compound features a bromine atom at the fifth position and a methyl group at the seventh position of the indazole ring, along with a carboxylic acid functional group at the third position. This unique structure contributes to its biological activity and potential therapeutic applications .

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has been shown to inhibit various kinases, including chk1, chk2, and h-sgk, which are crucial for cell cycle regulation and apoptosis . The compound's ability to modulate these pathways suggests potential applications in cancer therapy and other diseases characterized by dysregulated cell growth.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (H460), and liver (HepG2) carcinoma cells. The IC50 values for these activities range from 6.43 to 27.48 μM, indicating promising efficacy compared to standard chemotherapeutics .

Antiviral and Antimicrobial Effects

Indazole derivatives, including this compound, have shown potential antiviral and antimicrobial properties. These effects are attributed to their interactions with viral enzymes and bacterial targets, which can disrupt essential biological processes .

Neuroprotective Effects

Emerging studies suggest that this compound may also exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The specific mechanisms involved remain under investigation but may involve modulation of oxidative stress pathways .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural SimilarityUnique Features
6-Bromo-1H-indazole-3-carboxylic acid0.99Bromine at the sixth position
4-Bromo-1H-indazole-3-carboxylic acid0.94Bromine at the fourth position
Methyl 5-bromo-1H-indazole-3-carboxylate0.93Methyl ester form
Ethyl 5-bromo-1H-indazole-3-carboxylate0.91Ethyl ester form
5-Methyl-1H-indazole-3-carboxylic acid0.88Methyl substitution at the fifth position

The unique positioning of substituents on the indazole ring significantly influences the biological activity and chemical reactivity of these compounds .

Study on Antiproliferative Activity

In a detailed study published in MDPI, several derivatives of indazole were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The findings indicated that certain modifications to the indazole structure enhanced binding affinity to target kinases, leading to lower IC50 values in cellular assays .

Clinical Implications

Another study highlighted the potential of indazole derivatives in clinical settings for treating BRAFV600-mutant melanoma, showcasing their well-tolerated profiles in patients at therapeutic doses . These findings underscore the relevance of ongoing research into the pharmacological applications of compounds like this compound.

Propriétés

IUPAC Name

5-bromo-7-methyl-2H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-4-2-5(10)3-6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVRSACZEUSLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(NN=C12)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360962-29-3
Record name 5-bromo-7-methyl-1H-indazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.